2-Amino-6-fluorobenzamide CAS number 115643-59-9 properties
2-Amino-6-fluorobenzamide CAS number 115643-59-9 properties
An In-depth Technical Guide to 2-Amino-6-fluorobenzamide (CAS: 115643-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzamide is an organic compound featuring a benzene ring substituted with an amino group, a fluorine atom, and an amide group. This unique trifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom can enhance lipophilicity and modulate pharmacokinetic properties, while the amino and amide groups provide sites for hydrogen bonding, potentially influencing interactions with biological targets. This document serves as a comprehensive technical guide, consolidating available data on its properties, synthesis, and safety.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-6-fluorobenzamide are summarized below. These characteristics are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| CAS Number | 115643-59-9 | |
| Molecular Formula | C₇H₇FN₂O | |
| Molecular Weight | 154.14 - 154.15 g/mol | |
| Appearance | Solid; beige to salmon pink solid | |
| Melting Point | 115-118 °C | |
| Flash Point | >110 °C | |
| Synonyms | 2-Carbamoyl-3-fluoroaniline, 6-Fluoroanthranilamide | |
| InChI Key | REPZELLBLWMUAB-UHFFFAOYSA-N | |
| SMILES String | NC(=O)c1c(N)cccc1F |
Spectroscopic Characterization
While specific spectral data for 2-Amino-6-fluorobenzamide is not detailed in the provided search results, standard analytical techniques are used for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): Used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the presence of the amino and amide protons.
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Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups. Key absorptions would be expected for the N-H stretches of the primary amine and amide, and the C=O stretch of the amide group.
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Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure.
Synthesis and Reactivity
General Synthesis Protocol
A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine. While a specific protocol for 2-Amino-6-fluorobenzamide is not provided, a general experimental procedure can be adapted.
Method: Reaction of Isatoic Anhydride with Ammonia
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Reaction Setup: A solution of a fluorinated isatoic anhydride precursor is prepared in a suitable solvent, such as Dimethylformamide (DMF).
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Reagent Addition: An ammonia source (e.g., aqueous ammonia or ammonia gas) is added to the solution.
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Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by adding water. The crude solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol or benzene, to yield the final 2-aminobenzamide derivative.
Reactivity and Incompatibilities
2-Amino-6-fluorobenzamide is stable under recommended storage conditions. However, it should be considered incompatible with:
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Strong oxidizing agents
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Strong acids and bases
Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, and hydrogen fluoride.
Biological Activity and Potential Applications
Specific biological activity data for 2-Amino-6-fluorobenzamide is not extensively documented in the public domain. However, the benzamide scaffold and its derivatives are prevalent in a wide range of biologically active compounds.
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Medicinal Chemistry Interest: The structural motifs present in 2-Amino-6-fluorobenzamide are of significant interest in drug discovery. The fluorine atom can improve metabolic stability and cell permeability, while the aminobenzamide core can interact with various biological targets through hydrogen bonding.
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Antimicrobial Potential: Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties against various bacterial and fungal strains.
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Enzyme Inhibition: Related structures, such as 2-amino-6-nitrobenzothiazole derivatives, have been designed and evaluated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases.
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Kinase Inhibition: The benzamide moiety is a common feature in many kinase inhibitors used in oncology.
Further research is required to elucidate the specific biological profile of 2-Amino-6-fluorobenzamide. Its structure suggests it could serve as a valuable building block or lead compound for the development of new therapeutic agents.
